molecular formula C4H2Cl2S B091457 3,4-Dichlorothiophene CAS No. 17249-76-2

3,4-Dichlorothiophene

Cat. No. B091457
CAS RN: 17249-76-2
M. Wt: 153.03 g/mol
InChI Key: QVFXSOFIEKYPOE-UHFFFAOYSA-N
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Description

3,4-Dichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of chlorine atoms at the 3 and 4 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule compared to the parent thiophene.

Synthesis Analysis

The synthesis of various thiophene derivatives, including those related to 3,4-dichlorothiophene, has been extensively studied. For instance, 3,4-bis(trimethylsilyl)thiophene has been synthesized through multiple routes, such as 1,3-dipolar cycloaddition and modification of 3,4-dibromothiophene, which could potentially be adapted for the synthesis of 3,4-dichlorothiophene . Additionally, the synthesis of unsymmetrical 2,4-diaryl- and 2,3-diarylthiophenes from 2,5-dichlorothiophene has been reported, indicating the versatility of dichlorothiophene derivatives in cross-coupling reactions . Furthermore, the synthesis of 3,4-biaryl-2,5-dichlorothiophene through Suzuki cross-coupling has been demonstrated, showcasing the potential for creating a wide range of substituted thiophenes .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly influenced by the substituents attached to the thiophene ring. For example, the crystal structure of 3,4-dimethoxytellurophene, a tellurium-containing thiophene analogue, is characterized by short Te...Te distances, which could suggest interesting packing and electronic properties for chlorinated thiophenes as well . Similarly, the planar structures of benzo[1,2-b:4,5-b']dichalcogenophenes, which include a thiophene homologue, indicate that chlorinated thiophenes may also exhibit planarity, affecting their electronic properties .

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be explored through various chemical reactions. For instance, the electropolymerization of 3,4-dimethoxytellurophene suggests that similar processes could be applied to 3,4-dichlorothiophene to produce conducting polymers . Additionally, the synthesis of 3,4-bis(trimethylsilyl)thiophene and its subsequent reactions, including palladium-catalyzed cross-coupling, provide insights into the types of chemical transformations that 3,4-dichlorothiophene could undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the synthesis of poly(3,4-dichloro)thiophene aimed to produce a light-conducting polymer, indicating that the dichloro substitution could impart desirable electronic properties . The study of the electronic and excited state properties of a dichlorophenyl derivative in different solvent atmospheres also provides information on the solvation effects that could be relevant for 3,4-dichlorothiophene . Moreover, the nonlinear optical (NLO) properties of biaryl-dichlorothiophene derivatives have been investigated, suggesting that 3,4-dichlorothiophene could also exhibit significant NLO behavior .

Scientific Research Applications

  • Full Functionalization of Thiophene Ring :

    • A study by Piller and Knochel (2009) demonstrated the full functionalization of all four positions of the thiophene ring, starting from 2,5-dichlorothiophene. This process, which involved successive magnesiations, trapping with electrophiles, dechlorination, and metalation, led to the synthesis of fully functionalized thiophenes. Notably, they applied this technique to synthesize a thiophene analogue of Atorvastatin (Lipitor) (Piller & Knochel, 2009).
  • Synthesis of Mixed Thiophene–Arene Oligomers :

    • Sone, Umetsu, and Sato (1991) synthesized new classes of 3,4′-Diaryl- and 4,4′-Diaryl-2,2′-bithienyls from 2,5-dichlorothiophene. This involved a Friedel–Crafts type self-condensation and catalytic dechlorination to yield unsymmetrical bithienyls, offering potential in electronic and optical applications (Sone, Umetsu, & Sato, 1991).
  • Preparation of Arylthiophenes :

    • Another study by Sone, Inoue, and Sato (1988) reported the preparation of 3-Arylthiophenes from 2,5-dichlorothiophene. This two-step process involved regioselective reactions with aromatic compounds and catalytic dechlorination, useful in synthesizing various arylthiophene derivatives (Sone, Inoue, & Sato, 1988).
  • Synthesis of 3, 4-Biaryl-2, 5-Dichlorothiophene for Nonlinear Optical Materials :

    • Mahmood et al. (2018) reported the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives via palladium-catalyzed Suzuki cross-coupling. The study highlighted their potential as nonlinear optical (NLO) materials due to significant first hyperpolarizability values (Mahmood et al., 2018).
  • Synthesis of Unsymmetrical Diarylthiophenes :

    • Sone et al. (1994) synthesized unsymmetrical 2,4-diaryl- and 2,3-diarylthiophenes from 2,5-dichlorothiophene, which could find applications in the development of organic electronic materials (Sone et al., 1994).
  • Study of Trihalogenated Hydroxythiophenes :

    • Skramstad et al. (2000) investigated the synthesis, reactions, and tautomeric properties of trihalogenated hydroxythiophenes, including derivatives of 3,4-dichlorothiophene. This study could have implications for the development of novel organic compounds with specific tautomeric characteristics (Skramstad et al., 2000).
  • Synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid :

    • Wang, Ji, and Sha (2014) developed an efficient method for synthesizing 4,5-Dichlorothiophene-2-carboxylic acid from thiophene-2-carboxylic acid, showcasing a potential industrial application (Wang, Ji, & Sha, 2014).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of inhalation, move the victim into fresh air . If in contact with skin, wash off immediately with plenty of water .

Future Directions

The synthesized 3,4-Dichlorothiophene derivatives have extended conjugations, therefore they have potential as non-linear optical (NLO) materials . This opens up future directions for the use of 3,4-Dichlorothiophene in the field of non-linear optics .

properties

IUPAC Name

3,4-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFXSOFIEKYPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169322
Record name Thiophene, 3,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorothiophene

CAS RN

17249-76-2
Record name 3,4-Dichlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17249-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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